2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate
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Overview
Description
2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds.
Substitution Reactions:
Esterification: The final step involves the esterification of the carboxylic acid group with 2-oxoethyl groups under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenated solvents and strong bases like potassium tert-butoxide (t-BuOK).
Major Products
Oxidation: Quinoline N-oxides.
Reduction: Alcohol derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and RNA can lead to antiviral and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with a wide range of biological activities.
Chloroquine: An antimalarial drug with a similar quinoline core.
Quinoxaline: Another nitrogen-containing heterocycle with diverse pharmacological properties.
Uniqueness
2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of functional groups allows for versatile reactivity and potential therapeutic applications that are not observed in simpler quinoline derivatives.
Biological Activity
2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate is a synthetic compound belonging to the quinoline family, which is known for its diverse biological activities. The compound's unique structure, characterized by various substituents, suggests potential applications in medicinal chemistry, particularly in the development of therapeutic agents.
Chemical Structure and Properties
The molecular formula of this compound is C28H24ClNO3, with a molecular weight of approximately 450.3 g/mol. The structure includes a quinoline core, which is often associated with biological activity, especially in antimalarial and anticancer applications. The presence of the 4-chlorophenyl and propan-2-yl groups enhances its chemical properties and potential biological effects .
Table 1: Structural Features of Related Compounds
Compound Name | Structural Features | Biological Activity |
---|---|---|
Chloroquine | Quinoline derivative | Antimalarial |
Quinine | Natural alkaloid | Antimalarial |
8-Hydroxyquinoline | Hydroxy-substituted quinoline | Antibacterial |
3-Methylquinoline | Methyl-substituted quinoline | Antimicrobial |
Antimicrobial Properties
Quinoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to this compound exhibit significant activity against various bacterial strains. The specific interactions between the compound and bacterial enzymes are crucial for its efficacy.
Anticancer Activity
Studies have shown that quinoline derivatives can inhibit cancer cell proliferation. The unique substituents on this compound may allow it to interact with specific targets within cancer cells, potentially leading to apoptosis or growth inhibition. For instance, structural modifications can enhance binding affinity to cancer-related enzymes, making these compounds promising candidates for anticancer drug development .
Enzyme Inhibition
The compound's efficacy may also stem from its ability to inhibit specific enzymes involved in disease processes. For example, studies on related compounds have demonstrated their capacity to inhibit acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's .
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial activity of quinoline derivatives, it was found that compounds with similar structures to this compound exhibited IC50 values indicating effective inhibition against various bacterial strains. This supports the notion that structural features significantly influence biological activity.
Case Study 2: Cancer Cell Lines
Another research effort focused on the cytotoxic effects of quinoline derivatives on cancer cell lines. The study reported that certain modifications led to enhanced selectivity and potency against specific cancer types, suggesting that further exploration of this compound could yield valuable insights into its therapeutic potential .
Properties
CAS No. |
355826-79-8 |
---|---|
Molecular Formula |
C28H24ClNO3 |
Molecular Weight |
457.9 g/mol |
IUPAC Name |
[2-(4-chlorophenyl)-2-oxoethyl] 8-methyl-2-(4-propan-2-ylphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C28H24ClNO3/c1-17(2)19-7-9-20(10-8-19)25-15-24(23-6-4-5-18(3)27(23)30-25)28(32)33-16-26(31)21-11-13-22(29)14-12-21/h4-15,17H,16H2,1-3H3 |
InChI Key |
IJHBBCSQVPYEIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)C(C)C)C(=O)OCC(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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